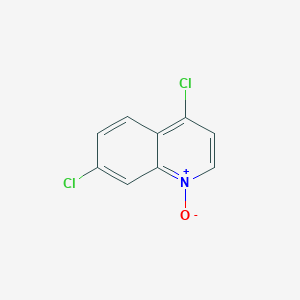

4,7-Dichloroquinoline 1-oxide

描述

An Overview of Quinoline (B57606) N-Oxides as Versatile Intermediates in Heterocyclic Chemistry

Quinoline N-oxides are recognized as highly adaptable precursors in the field of organic chemistry. researchgate.net Their enhanced reactivity compared to the parent quinolines makes them valuable starting materials for a variety of chemical transformations. researchgate.netresearchgate.net The N-oxide group acts as an activating and directing group, facilitating reactions such as nucleophilic substitution, cycloadditions, and C-H bond functionalization. researchgate.netrsc.orgquimicaorganica.org This allows for the introduction of diverse functional groups at specific positions of the quinoline ring, including C-2 and C-8, under relatively mild conditions. researchgate.netresearchgate.net

The versatility of quinoline N-oxides is demonstrated by their participation in a broad spectrum of reactions, including:

Alkenylation, Alkylation, and Arylation: These reactions enable the formation of new carbon-carbon bonds, extending the quinoline framework. researchgate.net

Amination and Amidation: The introduction of nitrogen-containing functional groups is crucial for the synthesis of many biologically active molecules. researchgate.netnih.govbeilstein-journals.org

Halogenation: This allows for further functionalization of the quinoline ring. researchgate.net

Cycloaddition Reactions: Quinoline N-oxides can participate in [3+2] cycloaddition reactions, leading to the formation of more complex heterocyclic systems. rsc.orgnih.govacs.org

These transformations can often be achieved with high regioselectivity, meaning the functional groups are added to specific positions on the quinoline ring. researchgate.net This level of control is highly desirable in organic synthesis, as it minimizes the formation of unwanted byproducts. Both metal-catalyzed and metal-free reaction conditions have been developed for the functionalization of quinoline N-oxides, offering a wide range of synthetic strategies. researchgate.netresearchgate.net

The Rationale for Research on 4,7-Dichloroquinoline (B193633) 1-oxide: A Key Precursor in Organic Synthesis

The significance of 4,7-dichloroquinoline 1-oxide as a synthetic precursor is intrinsically linked to the importance of its parent compound, 4,7-dichloroquinoline. wikipedia.orgchemicalbook.com 4,7-dichloroquinoline is a crucial intermediate in the production of several key antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine. wikipedia.orgchemicalbook.comnih.gov The synthesis of these drugs often involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring. chemicalbook.comnih.govgoogle.com

The N-oxidation of 4,7-dichloroquinoline to form this compound opens up new avenues for the synthesis of novel quinoline derivatives. mdpi.compreprints.org This transformation can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. mdpi.compreprints.orgresearchgate.net The resulting this compound is a valuable intermediate for creating a variety of functionalized quinolines. researchgate.netresearchgate.net

For instance, this compound can undergo a C2-amidation reaction, followed by a nucleophilic aromatic substitution (SNAr) at the C4-position. mdpi.compreprints.org This multi-step process allows for the synthesis of complex molecules with potential biological activity. preprints.orgresearchgate.net The reactivity of the N-oxide facilitates functionalization at the C2 position, a reaction that is more challenging with the parent 4,7-dichloroquinoline. mdpi.com This highlights the strategic importance of this compound in expanding the chemical space accessible from this readily available starting material. hivnursing.netnih.govresearchgate.net The ability to selectively functionalize the quinoline ring at multiple positions makes this compound a cornerstone in the development of new therapeutic agents and other advanced materials. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,7-dichloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(11)3-4-12(13)9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGJNAHFEWJQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299585 | |

| Record name | 4,7-dichloroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-74-3 | |

| Record name | 1077-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-dichloroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,7 Dichloroquinoline 1 Oxide

Oxidation Protocols from 4,7-Dichloroquinoline (B193633) Precursors

The direct oxidation of the nitrogen atom in the quinoline (B57606) ring of 4,7-dichloroquinoline is the most common route to obtain 4,7-dichloroquinoline 1-oxide.

Peroxyacid-Mediated N-Oxidation (e.g., m-Chloroperbenzoic Acid)

The use of peroxyacids, particularly meta-chloroperbenzoic acid (m-CPBA), is a well-established method for the N-oxidation of quinolines. mdpi.comresearchgate.netpreprints.org In a typical procedure, 4,7-dichloroquinoline is treated with m-CPBA in a suitable solvent like chloroform (B151607) at room temperature. mdpi.comresearchgate.netpreprints.org

One specific example involves dissolving 4,7-dichloroquinoline in chloroform and adding 1.2 equivalents of m-CPBA. mdpi.com The reaction is stirred for 5 hours at room temperature, yielding this compound in 81% yield after neutralization and extraction. mdpi.compreprints.org This method is valued for its operational simplicity and generally good yields. mdpi.comresearchgate.net

Hydrogen Peroxide-Based Oxidations (e.g., H₂O₂/Acetic Acid Systems)

Hydrogen peroxide, in combination with a carboxylic acid like acetic acid, provides an alternative and effective route for the N-oxidation of 4,7-dichloroquinoline. mdpi.compreprints.orgtandfonline.com This system generates a peroxyacid in situ, which then acts as the oxidizing agent.

A reported procedure involves heating 4,7-dichloroquinoline with a mixture of glacial acetic acid and hydrogen peroxide solution at 70-80°C for 18 hours. tandfonline.com Another variation of this method utilizes a 30% hydrogen peroxide solution in acetic acid at 70°C for a much shorter duration of 1 hour, affording an 87% yield of this compound. mdpi.compreprints.org These methods are often favored for the ready availability and lower cost of the reagents compared to pre-formed peroxyacids.

Catalytic N-Oxidation Systems (e.g., Molybdenum/Phosphorus Catalysis)

Catalytic systems for N-oxidation represent a more modern and efficient approach, often utilizing a metal catalyst in conjunction with a terminal oxidant like hydrogen peroxide. A notable example is the use of a molybdenum/phosphorus (Mo/P) catalytic system. nih.gov

In this method, 4,7-dichloroquinoline is reacted with hydrogen peroxide in acetonitrile, catalyzed by phosphomolybdic acid. nih.gov A specific protocol involves reacting 4,7-dichloroquinoline with 1.5 equivalents of 30% aqueous hydrogen peroxide and 1 mol% of phosphomolybdic acid in acetonitrile. nih.gov This catalytic process results in an 88% isolated yield of this compound. nih.gov Such catalytic methods are advantageous due to their efficiency and reduced stoichiometric waste. nih.gov

Comparative Analysis of Synthetic Efficiency, Yield, and Selectivity across Methodologies

The choice of synthetic methodology for producing this compound is influenced by factors such as yield, reaction conditions, and scalability. A comparative analysis of the primary methods reveals distinct profiles in terms of efficiency and practicality.

The m-CPBA method offers reliable yields, with a reported efficiency of 81% under mild, room temperature conditions over 5 hours. mdpi.compreprints.org This makes it a convenient laboratory-scale synthesis.

The hydrogen peroxide/acetic acid system demonstrates higher yields, reaching up to 87% in just 1 hour at 70°C. mdpi.compreprints.org While requiring elevated temperatures, the shorter reaction time and inexpensive reagents make it an attractive option.

The Mo/P-catalyzed oxidation stands out for its high efficiency, providing an 88% yield with only a catalytic amount of the promoter. nih.gov This method is particularly well-suited for larger-scale preparations due to its atom economy and the reduced amount of waste generated from the oxidizing agent. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4,7-Dichloroquinoline |

| This compound |

| m-Chloroperbenzoic Acid |

| Hydrogen Peroxide |

| Acetic Acid |

| Chloroform |

| Acetonitrile |

Elucidation of Reaction Pathways and Chemical Transformations of 4,7 Dichloroquinoline 1 Oxide

Regioselective Functionalization Strategies Directed by the N-Oxide Moiety

The N-oxide group in 4,7-dichloroquinoline (B193633) 1-oxide serves as a powerful directing group, facilitating selective functionalization at specific positions of the quinoline (B57606) ring that are otherwise difficult to access. mdpi.comresearchgate.net This directing effect is primarily attributed to the ability of the N-oxide to activate adjacent C-H bonds and to influence the reactivity of the pyridine (B92270) ring towards nucleophilic attack.

The presence of the N-oxide functionality makes the C-H bonds at the C2 and C8 positions more susceptible to activation, opening avenues for the introduction of various functional groups. researchgate.netmdpi.comrsc.orgresearchgate.net This approach is highly atom-economical and avoids the need for pre-functionalized substrates. mdpi.com

Recent research has demonstrated that the regioselectivity of C-H activation can be controlled by the choice of catalyst and reaction conditions. rsc.org For instance, Pd(II) catalysts in acetic acid tend to favor C-H activation at the C2 position of quinoline N-oxides. rsc.org In contrast, Pd(II)Cl2 can catalyze C-H activation at the C8 position. rsc.org Computational studies using DFT have provided insights into the mechanisms of these competing reactions, highlighting the formation of different palladium-quinoline N-oxide complexes that lead to selective activation at either C2 or C8. rsc.org

The N-oxide acts as a directing group, facilitating the coordination of a metal catalyst, which then mediates the cleavage of the targeted C-H bond. mdpi.comresearchgate.net This strategy has been successfully employed for various transformations, including arylations, alkylations, and the introduction of heteroatoms. mdpi.com

The chlorine atom at the C4 position of 4,7-dichloroquinoline 1-oxide is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-withdrawing nature of both the N-oxide group and the nitrogen atom in the pyridine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.

This high reactivity allows for the selective displacement of the C4-chloro substituent by a wide range of nucleophiles, including amines, phenols, and thiols, often under relatively mild conditions. mdpi.compreprints.org The chlorine atom at the C7 position, being on the benzene (B151609) ring and less influenced by the N-oxide, is significantly less reactive towards nucleophilic attack, enabling regioselective functionalization at the C4 position.

A notable example is the reaction of this compound with morpholine (B109124) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures. This reaction selectively yields the C4-morpholinyl substituted product. mdpi.compreprints.org Similarly, phenoxides can displace the C4-chloride to form 4-phenoxyquinoline derivatives. nih.gov

Table 1: Regioselective Functionalization Reactions of this compound

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Morpholine, K2CO3, DMF, 120 °C, 24 h | 7-chloro-4-morpholinoquinoline 1-oxide |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Phenols, [bmim][PF6], Microwave | 7-chloro-4-phenoxyquinoline 1-oxide derivatives |

Functionalization Reactions at the Quinoline Ring System

Following or in concert with the transformations directed by the N-oxide, the quinoline ring itself can undergo further functionalization. The C2 position, in particular, becomes a prime site for various chemical modifications, often involving a deoxygenative step where the N-oxide is removed.

The electronic activation provided by the N-oxide moiety makes the C2 position of the quinoline ring particularly susceptible to functionalization. mdpi.comrsc.org A variety of methods have been developed to introduce carbon, nitrogen, and sulfur-based functionalities at this position.

A significant transformation is the deoxygenative amidation at the C2 position. In this reaction, the N-oxide is not only a directing group but also a leaving group in the form of an oxygen atom. One prominent method involves the reaction of this compound with a nitrile, such as benzonitrile (B105546), in the presence of a strong acid like concentrated sulfuric acid. mdpi.compreprints.orgresearchgate.net This process leads to the formation of an N-(quinolin-2-yl)amide derivative. mdpi.compreprints.org

The proposed mechanism for this reaction involves the activation of the N-oxide by the acid, followed by the nucleophilic attack of the nitrile at the C2 position. A subsequent rearrangement and loss of water lead to the amidated product. preprints.org This metal-free approach provides a direct route to N-acylated 2-aminoquinolines. researchgate.net

The direct deoxygenative C2-H sulfonylation of quinoline N-oxides represents an efficient method for the synthesis of 2-sulfonylquinolines. nih.gov These reactions typically involve the use of a sulfonylating agent in a process that simultaneously introduces the sulfonyl group at the C2 position and removes the oxygen from the N-oxide.

For instance, the reaction of quinoline N-oxides with sulfonyl chlorides can be induced by a CS2/Et2NH system under transition-metal-free conditions. nih.gov This method is valued for its mild conditions and broad substrate scope. nih.gov Another approach utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in the presence of a copper catalyst to achieve C2-sulfonylation. mdpi.com

Table 2: C2-Functionalization Reactions of this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| Deoxygenative 2-Amidation | Benzonitrile, 97% H2SO4, CH2Cl2, 70 °C, 24 h | N-(7-chloro-4-substituted-quinolin-2-yl)benzamide |

| Deoxygenative C2-H Sulfonylation | RSO2Cl, CS2/Et2NH | 2-Sulfonyl-4,7-dichloroquinoline |

| Deoxygenative C2-H Sulfonylation | DABSO, CuOTf, DCM, 100 °C | 2-Sulfonyl-4,7-dichloroquinoline |

Carbon-4 (C4) Functionalization Reactions: Specific Nucleophilic Substitutions

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups at this position.

A notable example is the base-promoted amination reaction. The reaction of this compound with morpholine in the presence of potassium carbonate (K₂CO₃) in refluxing dimethylformamide (DMF) leads to the regioselective displacement of the C4-chlorine atom, yielding the corresponding 4-morpholino derivative. mdpi.compreprints.orgpreprints.org This type of reaction is a valuable protocol for synthesizing 4-aminoquinoline (B48711) derivatives, which are important scaffolds in medicinal chemistry. mdpi.compreprints.orgpreprints.org

The enhanced reactivity of the C4 position towards nucleophiles is a general feature of quinoline N-oxides. quimicaorganica.orguoanbar.edu.iq The N-oxide group increases the electrophilicity of the C4 position, facilitating attack by nucleophiles. This is a key strategy for the synthesis of various 4-substituted quinolines. quimicaorganica.org

Detailed research findings have demonstrated the efficiency of this C4 functionalization. For instance, the reaction of a related N-(4,7-dichloroquinolin-2-yl)benzamide with morpholine resulted in a 92% yield of the C4-aminated product, highlighting the practical utility of this transformation. mdpi.compreprints.org

Table 1: Nucleophilic Substitution at C4 of this compound

| Nucleophile | Reagents and Conditions | Product | Reference |

| Morpholine | K₂CO₃, DMF, 120 °C, 24 h | 7-chloro-4-morpholinoquinoline 1-oxide | mdpi.compreprints.orgpreprints.org |

Transformations Involving the N-Oxide Group Itself

The N-oxide group in this compound is not merely a spectator but actively participates in a range of chemical transformations, leading to a variety of heterocyclic structures.

Quinoline N-oxides can undergo isomerization to form 2-quinolinone derivatives. A noteworthy method involves a light-induced, zinc-catalyzed process. rsc.orgrsc.org This photochemical approach provides a novel and efficient strategy for the synthesis of quinolin-2(1H)-ones. rsc.orgrsc.org The reaction proceeds smoothly under irradiation in the presence of a zinc catalyst, such as ZnCl₂, to give 2-quinolinones in satisfactory to high yields. rsc.orgrsc.org

Control experiments and computational studies suggest that this photochemical isomerization occurs through an intramolecular hydrogen and oxygen transfer mechanism, which ensures 100% atom economy. rsc.org The process is sensitive to the reaction conditions, including the choice of catalyst and solvent. rsc.org For instance, the light-induced reaction of quinoline N-oxide in the absence of a catalyst gives a low yield of the 2-quinolinone product, while the addition of ZnCl₂ significantly enhances the yield. rsc.org

The nature of the solvent also plays a crucial role in the photochemical isomerization of quinoline N-oxides. In hydroxylic solvents like methanol (B129727) or water, the formation of a lactam (2-quinolinone) is favored, whereas in non-hydroxylic solvents, an oxazepine is the predominant product. oup.com This solvent dependency is attributed to the formation of a hydrogen bond between the N-oxide oxygen atom and the hydroxylic solvent molecule in the excited singlet state. oup.com

Table 2: Light-Induced Zinc-Catalyzed Isomerization of Quinoline N-oxide

| Substrate | Catalyst | Solvent | Product | Yield | Reference |

| Quinoline N-oxide | None | CH₃CN | 2-Quinolinone | 5% | rsc.org |

| Quinoline N-oxide | ZnCl₂ | CH₃CN | 2-Quinolinone | 63% | rsc.org |

The N-oxide group can react with electrophilic reagents, leading to functionalization at the C2 position of the quinoline ring. For example, the reaction of isoquinoline (B145761) N-oxide with cyanogen (B1215507) bromide in ethanol (B145695) results in the formation of ethyl N-(1- and 4-isoquinolyl)carbamates. scribd.com A similar reactivity pattern can be anticipated for this compound, although specific examples are not detailed in the provided search results. This type of reaction, often referred to as a von Braun-type reaction, demonstrates the ability of the N-oxide to activate the adjacent C2 position towards attack by nucleophiles generated in situ. mpdkrc.edu.in

Quinoline N-oxides can be converted into quinoline hydroxamic acids, which are derivatives of 1-hydroxy-2(1H)-quinolone. cdnsciencepub.comcdnsciencepub.com This transformation can be achieved by oxidation with reagents like lead tetraacetate. cdnsciencepub.comcdnsciencepub.com For example, treating 4-nitroquinoline (B1605747) 1-oxide with lead tetraacetate yields 1-hydroxy-4-nitro-2(1H)-quinolone. cdnsciencepub.comcdnsciencepub.com These cyclic hydroxamic acids are of interest due to their potential biological activities. cdnsciencepub.com The general method involves the oxidation of the corresponding quinoline N-oxide. cdnsciencepub.comcdnsciencepub.com

Mechanistic Investigations and Reaction Dynamics

Proposed Mechanistic Pathways for Key Transformations (e.g., C2-Amidation)

The functionalization of the C2 position of 4,7-dichloroquinoline (B193633) 1-oxide is a key transformation, with C2-amidation being a notable example. A plausible mechanism for the C2-amidation of 4,7-dichloroquinoline 1-oxide using benzonitrile (B105546) in the presence of a strong acid like sulfuric acid has been proposed. mdpi.comresearchgate.net The reaction is initiated by the in-situ formation of a highly electrophilic nitrilium ion from the protonation of benzonitrile by the acid. mdpi.com

Following the generation of the nitrilium ion, two primary mechanistic pathways are considered mdpi.compreprints.org:

[3+2]-Dipolar Cycloaddition: The N-oxide could act as a 1,3-dipole and react with the nitrilium ion (as a dipolarophile) to form a five-membered oxadiazolidine intermediate. mdpi.com However, this pathway is considered less likely due to the generally low reactivity of quinoline (B57606) N-oxides as 1,3-dipoles in cycloaddition reactions. mdpi.compreprints.org

Reissert-type Intermediate Formation: The more probable pathway involves the nitrilium ion acting as an electrophile. mdpi.com The weakly nucleophilic oxygen of the N-oxide attacks the electrophilic nitrilium ion, leading to the formation of a Reissert-type intermediate. mdpi.compreprints.org This is followed by an intramolecular nucleophilic attack to yield the final product. preprints.org This sequence highlights a metal-free deoxygenative amidation process. mdpi.com

Beyond amidation, other transformations of quinoline N-oxides also have proposed mechanisms. For instance, the copper-catalyzed C2 sulfoximination of quinoline N-oxides, including the 4,7-dichloro derivative, is suggested to proceed through a Cu(I)/Cu(III) catalytic cycle. mdpi.comnih.gov This process involves a dual C-H/N-H dehydrogenative coupling. mdpi.comnih.gov Similarly, cobalt-catalyzed C8-amidation of quinoline N-oxides is proposed to initiate via a C(8)-H activation with a Co(III) catalyst. rsc.org

| Pathway | Key Intermediate | Description | Plausibility |

|---|---|---|---|

| [3+2]-Dipolar Cycloaddition | Oxadiazolidine | A five-membered heterocyclic ring formed from the N-oxide acting as a 1,3-dipole. mdpi.com | Less Probable mdpi.compreprints.org |

| Nucleophilic Addition | Reissert-type Intermediate | Formed via nucleophilic attack of the N-oxide on an in-situ generated nitrilium ion. mdpi.compreprints.org | More Probable mdpi.compreprints.org |

Role of the N-Oxide as a Directing Group and Activating Moiety in Regioselectivity

The N-oxide functionality in this compound plays a pivotal role as both an activating and a directing group, guiding the regioselectivity of various functionalization reactions. mdpi.comresearchgate.netresearchgate.net This feature is central to the synthetic utility of quinoline N-oxides, enabling C-H activation and functionalization at positions that are otherwise difficult to access. mdpi.compreprints.org The N-oxide is considered one of the most powerful directing groups for synthesizing C2 and C8 functionalized quinoline compounds under mild reaction conditions. mdpi.compreprints.orgresearchgate.netresearchgate.net

The primary role of the N-oxide is to direct functionalization selectively to the C2 and C8 positions of the quinoline ring. mdpi.comresearchgate.net This directing effect is exploited in a multitude of transition-metal-catalyzed reactions, including palladium-catalyzed alkylations and copper-catalyzed aminations and sulfoximinations. mdpi.comnih.gov

In these catalytic cycles, the oxygen atom of the N-oxide coordinates to the metal center, positioning it in close proximity to the C2-H or C8-H bonds. This chelation assistance facilitates the cleavage of the C-H bond, which is often a critical step in the catalytic process. For example, in the copper-catalyzed C2 sulfoximination of substrates like this compound, the N-oxide directs the catalyst to the C2 position, enabling the subsequent C-H/N-H dehydrogenative coupling. mdpi.comnih.gov Similarly, Pd(II)-catalyzed arylations have been shown to occur with good regioselectivity at the C2 position of quinoline N-oxide. mdpi.com

Studies on Reaction Kinetics and Thermodynamic Considerations

Investigations into the kinetics and thermodynamics of reactions involving this compound provide deeper quantitative understanding of its reactivity. While comprehensive kinetic studies on this specific compound are not extensively documented, related studies on quinoline N-oxide systems offer valuable insights.

A key piece of kinetic information comes from deuterium-labeling experiments in the context of copper-catalyzed C2 sulfoximination of quinoline N-oxides. mdpi.comnih.gov These studies revealed that the C-H bond cleavage at the C2 position is not the rate-limiting step of the reaction. mdpi.comnih.gov This suggests that another step in the catalytic cycle, such as the reductive elimination of the product from the Cu(III) complex to regenerate the active catalyst, is likely the rate-determining step. mdpi.comnih.gov In contrast, a large kinetic isotope effect (KIE) of 7.6 was noted in a PIFA/NaN3 mediated radical reaction with 2,7-dichloroquinoline, indicating that C-H bond cleavage is indeed part of the rate-determining step in that specific transformation. rsc.org

Thermodynamic data for the parent compound, 4,7-dichloroquinoline, includes its standard molar enthalpy of sublimation (ΔsubH°), which has been determined to be 89.5 ± 2.3 kJ/mol. nist.gov While this pertains to the precursor, such data is fundamental for understanding the energetic properties of the system.

Furthermore, studies on a dimeric copper(II) complex with 4,7-dichloroquinoline, [Cu(4,7-dichloroquinoline)2Br2]2, have explored the thermodynamics of an internal redox process. unimi.it These investigations revealed that an internal redox reaction occurs where the metal center is slightly reduced, which is compensated by the partial oxidation of the bromide ligands. unimi.it The equilibrium constant for this process was calculated, providing a quantitative measure of the thermodynamic favorability of this electron transfer within the coordination complex. unimi.it Reaction monitoring, for instance by thin-layer chromatography, has been used to follow the complete conversion of 4,7-dichloroquinoline in reactions, ensuring reactions proceed to completion over extended periods, such as 24 hours. google.com

| System | Parameter | Finding/Value | Implication |

|---|---|---|---|

| Cu-catalyzed C2-Sulfoximination of Quinoline N-Oxides | Kinetic Isotope Effect | C-H bond cleavage is not involved in the rate-limiting step. mdpi.comnih.gov | Suggests reductive elimination or another subsequent step is rate-determining. mdpi.comnih.gov |

| 4,7-Dichloroquinoline | Enthalpy of Sublimation (ΔsubH°) | 89.5 ± 2.3 kJ/mol nist.gov | Fundamental thermodynamic property of the precursor molecule. |

| [Cu(4,7-dichloroquinoline)2Br2]2 | Equilibrium Constant (K) | K = 5.15 × 10−4 unimi.it | Quantifies the internal redox equilibrium between the Cu center and bromide ligands. unimi.it |

Spectroscopic and Structural Characterization in Chemical Research

Application of Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of 4,7-Dichloroquinoline (B193633) 1-oxide, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. mdpi.comtandfonline.com

The presence of the N-oxide group is a key feature, and its stretching vibration (νN-O) is typically observed in the infrared spectrum. For 4,7-Dichloroquinoline 1-oxide, this band appears around 1287 cm⁻¹. mdpi.com The spectrum also displays bands corresponding to the vibrations of the quinoline (B57606) ring system. Aromatic C-H stretching vibrations (νArC-H) are seen at 3095 and 3043 cm⁻¹, while aromatic carbon-carbon double bond stretching vibrations (νArC=C) appear in the 1497–1604 cm⁻¹ region. mdpi.com Further confirmation comes from the C-Cl stretching vibration (νArC-Cl) at 1085 cm⁻¹ and out-of-plane aromatic C-H bending vibrations (γArC-H) between 812 and 886 cm⁻¹. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch (νArC-H) | 3095 and 3043 | mdpi.com |

| Aromatic C=C Stretch (νArC=C) | 1497–1604 | mdpi.com |

| N-O Stretch (νN-O) | 1287 | mdpi.com |

| Aromatic C-Cl Stretch (νArC-Cl) | 1085 | mdpi.com |

| Aromatic C-H Bend (γArC-H) | 812–886 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, DEPT-135°)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete connectivity map of the molecule can be constructed.

¹H-NMR: The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms. mdpi.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the quinoline ring appear as distinct signals. mdpi.comamazonaws.com The proton at position 2 (H-2) is significantly influenced by the adjacent N-oxide group and appears as a doublet at approximately 8.43 ppm. mdpi.com The H-8 proton, adjacent to the nitrogen-bearing ring, shows up as a doublet at 8.79 ppm. mdpi.com Other protons on the carbocyclic ring, H-5 and H-6, appear at 8.16 ppm and 7.70 ppm, respectively. mdpi.com The proton at position 3 (H-3) is observed at 7.37 ppm. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-8 | 8.79 | d | 1.9 | mdpi.com |

| H-2 | 8.43 | d | 6.6 | mdpi.com |

| H-5 | 8.16 | d | 9.0 | mdpi.com |

| H-6 | 7.70 | dd | 9.0, 1.95 | mdpi.com |

| H-3 | 7.37 | d | 6.55 | mdpi.com |

¹³C-NMR and DEPT-135°: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are observed, corresponding to the nine carbon atoms of the quinoline core. mdpi.com The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N-O) and the aromatic system. amazonaws.com The carbons directly bonded to chlorine (C-4 and C-7) and those in the pyridine (B92270) ring are particularly deshielded. mdpi.com

DEPT-135° (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. This method, used in conjunction with the standard ¹³C-NMR, confirms the assignment of each carbon signal, such as those for the five CH groups in the quinoline ring system, and helps to fully characterize the molecule's structure. mdpi.comresearchgate.netresearchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-8a | 142.4 | mdpi.com |

| C-7 | 138.3 | mdpi.com |

| C-2 | 135.9 | mdpi.com |

| C-6 | 130.8 | mdpi.com |

| C-4 | 129.8 | mdpi.com |

| C-5 | 126.8 | mdpi.com |

| C-4a | 126.6 | mdpi.com |

| C-3 | 121.2 | mdpi.com |

| C-8 | 120.0 | mdpi.com |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like quinoline N-oxides, often allowing for the detection of the protonated molecular ion [M+H]⁺. mdpi.compreprints.org

The computed exact mass of this compound (C₉H₅Cl₂NO) is 212.9748 Da. nih.gov In research, ESI-MS is used to confirm the successful synthesis of derivatives from this compound. For example, in the synthesis of N-(quinolin-2-yl)benzamides, ESI-MS in positive mode was used to observe the molecular ion peaks of the products, confirming the reaction outcome. mdpi.compreprints.org The characteristic isotopic pattern of chlorine (the presence of both ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum serves as an additional confirmation of the structure of chlorine-containing compounds. preprints.org Analysis of fragmentation patterns induced by collision-induced dissociation (CID) can further elucidate the structure by showing how the molecule breaks apart under energy input. nih.govnih.govnih.gov

X-ray Crystallographic Studies of Related 4,7-Dichloroquinoline Derivatives (as foundational for understanding structural motifs and conformation)

While a crystal structure for this compound itself is not prominently available, X-ray crystallographic studies on the parent compound, 4,7-dichloroquinoline, and its various derivatives provide invaluable foundational knowledge about the structural motifs, planarity, and intermolecular interactions of this chemical family. researchgate.nettandfonline.comfigshare.com

Computational Chemistry and Theoretical Modeling of 4,7 Dichloroquinoline 1 Oxide Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4,7-dichloroquinoline (B193633) 1-oxide. researchgate.net DFT methods are used to calculate the electron density and related electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between these frontier orbitals is a key indicator of chemical reactivity. researchgate.net

The introduction of the N-oxide functional group significantly alters the electronic landscape of the parent 4,7-dichloroquinoline molecule. The oxygen atom withdraws electron density from the quinoline (B57606) ring system, and in turn, the N-oxide group acts as an excellent directing group in C-H functionalization reactions. rsc.orgmdpi.com This electronic perturbation is not uniform across the molecule. DFT calculations on quinoline N-oxides reveal that the C2 and C8 positions become more electron-deficient and thus activated for nucleophilic attack or metal-catalyzed C-H functionalization. rsc.orgrsc.org Computational studies have shown that the N-oxide group can guide palladium catalysts to the C8 position due to the proximity and parallel alignment of the C8–H bond and the N–O bond. acs.org

DFT calculations can model the molecule's electrostatic potential (MEP), which visually represents the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. For 4,7-dichloroquinoline 1-oxide, these calculations would highlight the electrophilic nature of the carbon atoms at positions 2 and 4 (due to the influence of the chlorine and N-oxide groups) and the activated C-H bonds at positions 2 and 8.

| Calculated Property | Significance for this compound | Predicted Outcome |

|---|---|---|

| HOMO/LUMO Energy Gap | Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. researchgate.net | The N-oxide is more reactive than the parent quinoline. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Highlights electrophilic character at C2 and C4, and nucleophilic character on the N-oxide oxygen. |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge localized on each atom. | Shows charge distribution, confirming the electron-withdrawing effect of the N-oxide and chloro groups. |

| Frontier Molecular Orbital (FMO) Analysis | Visualizes the HOMO and LUMO to predict sites of reaction. The LUMO indicates sites for nucleophilic attack. | The LUMO is typically localized on the pyridine (B92270) ring, with large coefficients at C2 and C4, predicting susceptibility to nucleophiles. |

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or within a biological system. nih.gov

First-principle MD simulations, such as Car-Parrinello Molecular Dynamics (CPMD), can be used to investigate the structural and spectroscopic properties of quinoline N-oxide derivatives in both the gas phase and the solid state. nih.govresearchgate.net These simulations can account for environmental influences and weak interactions, which are critical for understanding the molecule's behavior in a realistic setting. nih.gov

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the atoms), placing the molecule in a simulation box (often with solvent molecules), and then solving Newton's equations of motion for every atom over a series of small time steps. nih.gov The resulting trajectory provides detailed information on the molecule's conformational landscape, vibrational motions, and interactions with its surroundings. researchgate.net For example, MD simulations could be used to study the stability of different conformers of this compound or to model its interaction with a catalytic metal surface or the active site of an enzyme. nih.gov

| Simulation Aspect | Objective | Information Gained |

|---|---|---|

| Conformational Analysis | To explore the accessible shapes (conformers) of the molecule at a given temperature. | Identification of low-energy conformers and the flexibility of the quinoline ring system. |

| Solvation Studies | To model the interaction between the molecule and solvent molecules (e.g., water, dichloroethane). | Understanding of solubility and the role of the solvent in directing reaction pathways. acs.org |

| Interaction with Catalysts | To simulate the approach and binding of the molecule to a catalyst's active site. | Insights into the initial steps of a catalytic reaction, including binding modes and energies. |

| Vibrational Analysis | To compute vibrational spectra from the autocorrelation function of atomic velocities. researchgate.net | Theoretical IR and Raman spectra that can be compared with experimental data to validate the simulation model. |

Predictive Models for Regioselectivity and Reaction Outcomes

A key application of computational modeling for this compound is the prediction of regioselectivity in its chemical reactions. The N-oxide group is a powerful directing group, but the ultimate reaction outcome often depends on a subtle interplay of catalysts, reagents, and reaction conditions. rsc.org Theoretical models can unravel these complexities.

DFT calculations have been successfully used to explain the regioselectivity of C-H functionalization reactions of quinoline N-oxides. rsc.orgresearchgate.net For instance, computational studies have clarified why palladium acetate (B1210297) [Pd(OAc)2] catalysts tend to favor C-H activation at the C2 position, while palladium chloride (PdCl2) can promote activation at the C8 position. rsc.orgrsc.org The models evaluate the energies of different proposed intermediates and transition states. The reaction is predicted to proceed via the pathway with the lowest energy barrier. rsc.org In the case of PdCl2-catalyzed C8 activation, calculations showed that the transition state energy for the C8 pathway was significantly lower than for the competing C2 pathway under the same conditions. rsc.org

These predictive models can also rationalize unexpected reactivity. For example, gold-catalyzed reactions have been shown, both experimentally and computationally, to favor functionalization at the C3 position of quinoline N-oxides, a site not typically activated by other transition metals. researchgate.net The proposed mechanism involves an initial C2-auration followed by a subsequent nucleophilic addition at C3. researchgate.net

By calculating the energies of various potential products and the activation barriers to reach them, these models can predict the most likely outcome of a reaction, guiding the design of new synthetic strategies. This is exemplified by the successful C2-amidation of this compound, a reaction whose high regioselectivity is consistent with theoretical predictions of C2 being a highly activated site. mdpi.compreprints.org

| Reaction Type | Catalyst/Reagent | Predicted/Observed Major Regioisomer | Computational Rationale |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | C2 acs.org | Lower activation barrier for the concerted metalation-deprotonation (CMD) pathway at the C2 position. |

| C-H Functionalization | PdCl₂ | C8 rsc.orgrsc.org | Formation of a stable five-membered palladacycle intermediate via C8 activation is energetically preferred over the four-membered ring from C2 activation. acs.org |

| C-H Functionalization | Au(I) complexes | C3 researchgate.net | Mechanism proceeds via C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net |

| C-H Sulfoximination | Cu(I) complexes | C2 mdpi.com | The N-oxide directs the copper catalyst to the C2 position, facilitating C-H activation and coupling. |

Advanced Chemical Applications of 4,7 Dichloroquinoline 1 Oxide Derived Compounds

Synthesis of Diverse Functionalized Quinoline (B57606) Scaffolds

4,7-Dichloroquinoline (B193633) 1-oxide serves as a pivotal intermediate in the synthesis of complex, functionalized quinoline scaffolds. Its chemical structure is uniquely suited for regioselective modifications, allowing for the introduction of different functional groups at specific positions on the quinoline ring. The presence of the N-oxide functionality is a key feature, as it acts as a directing group, enabling C-H activation and functionalization at the C2 position of the quinoline core, a transformation that is otherwise challenging. mdpi.comresearchgate.net This approach is considered a powerful and attractive method for synthesizing C2-functionalized quinoline compounds under mild conditions. mdpi.com

Furthermore, the chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This dual reactivity allows for a sequential and controlled synthetic strategy: C2 functionalization via N-oxide directed C-H activation, followed by C4 functionalization via SNAr. This step-wise approach provides a practical and efficient pathway to di-substituted quinoline derivatives, which are valuable scaffolds in medicinal and materials chemistry. mdpi.comresearchgate.net The process transforms a relatively simple starting material into a more complex, multi-functionalized molecule, demonstrating the utility of 4,7-dichloroquinoline 1-oxide as a versatile platform for generating molecular diversity. mdpi.com

Preparation of N-(Quinolin-2-yl)amides and Related Structures

A significant application of this compound is in the preparation of N-(quinolin-2-yl)amides. This is achieved through a metal-free deoxygenative 2-amidation reaction. mdpi.com In a specific example, this compound is reacted with benzonitrile (B105546) in the presence of concentrated sulfuric acid. mdpi.com The reaction proceeds in dichloromethane (B109758) at 70 °C over 24 hours. mdpi.com

This process simultaneously introduces an amide group at the C2 position and removes the N-oxide, resulting in the formation of N-(4,7-dichloroquinolin-2-yl)benzamide with a high yield of 92%. mdpi.com The N-oxide group is crucial for this transformation, as it facilitates the C-H functionalization at the adjacent C2 position. mdpi.comresearchgate.net This C2-amidation is a key step in building more complex quinoline structures from the N-oxide intermediate. mdpi.comresearchgate.net

Table 1: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Benzonitrile, 97% H₂SO₄ | Dichloromethane | 70 °C | 24 h | N-(4,7-dichloroquinolin-2-yl)benzamide | 92% |

Data sourced from a study on the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com

Formation of N-(Quinolin-4-yl)morpholines and Analogues

Following the functionalization at the C2 position, the resulting N-(4,7-dichloroquinolin-2-yl)benzamide can undergo further modification at the C4 position to form N-(quinolin-4-yl)morpholines and their analogues. mdpi.com The chlorine atom at the C4 position is readily displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comresearchgate.net

In a documented procedure, N-(4,7-dichloroquinolin-2-yl)benzamide is treated with morpholine (B109124) in the presence of potassium carbonate (K₂CO₃) as a base. mdpi.com The reaction is carried out in dimethylformamide (DMF) at 120 °C for 24 hours. mdpi.com This base-promoted amination regioselectively displaces the C4-chlorine atom to yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide in 92% yield. mdpi.com This demonstrates how the intermediate derived from this compound can be used to introduce cyclic amine moieties, such as morpholine, onto the quinoline scaffold. mdpi.comresearchgate.net

Table 2: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| N-(4,7-dichloroquinolin-2-yl)benzamide | Morpholine, K₂CO₃ | DMF | 120 °C | 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% |

Data sourced from a study on the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com

Contribution to the Development of Novel Heterocyclic Building Blocks and Intermediates

This compound is a significant contributor to the development of novel heterocyclic building blocks and intermediates. Its utility stems from its capacity to undergo sequential and regioselective functionalization. mdpi.com The N-oxide acts as a directing group for C-H activation at the C2 position, while the C4-chloro substituent allows for subsequent nucleophilic aromatic substitution. mdpi.comresearchgate.net This predictable, stepwise reactivity makes it an ideal precursor for creating diversity-oriented molecular libraries. mdpi.com

The products derived from these reactions, such as N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, are themselves advanced, multi-functionalized heterocyclic building blocks. mdpi.com These complex scaffolds are of great interest in medicinal chemistry and pharmaceutical research. mdpi.comnih.gov The precursor to the N-oxide, 4,7-dichloroquinoline, is a well-established and commercially significant intermediate used in the synthesis of various compounds. wikipedia.orgorgsyn.org The transformation into its N-oxide derivative unlocks modern synthetic pathways, such as C-H activation, expanding its utility and allowing for the creation of novel and complex heterocyclic structures that would be difficult to access through classical methods. mdpi.com

Emerging Research Directions and Future Prospects

Development of Green and Sustainable Synthetic Methodologies for N-Oxides and Derivatives

In response to growing environmental concerns, a significant research thrust is directed towards developing "green" and sustainable methods for synthesizing quinoline (B57606) N-oxides and their derivatives. This paradigm shift aims to minimize waste, reduce energy consumption, and utilize less hazardous materials. Classical synthesis methods for quinolines often require harsh conditions, toxic solvents, and expensive catalysts, which are environmentally detrimental.

Current research focuses on several key areas to make quinoline synthesis more eco-friendly:

Green Solvents: There is a move away from conventional toxic solvents towards more benign alternatives like water, ethanol (B145695), or mixtures thereof. Glycerol has also been identified as an excellent environmentally friendly solvent, leading to high yields in short reaction times.

Energy-Efficient Techniques: Microwave irradiation and ultrasound-assisted protocols are being employed to accelerate reaction times and reduce energy usage compared to conventional heating methods.

Catalyst Innovation: The development of reusable and non-toxic catalysts is a cornerstone of green quinoline synthesis. This includes the use of nanocatalysts, which offer high efficiency and can often be recovered and reused multiple times, minimizing waste. Metal-free reaction protocols, utilizing simple acids, bases, or ionic liquids, are also gaining prominence as they avoid the use of heavy metals.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This includes one-pot, multi-component reactions that streamline the synthesis process and reduce the number of intermediate purification steps.

Recent studies have highlighted various successful green protocols. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an ethanol-water mixture has enabled the rapid, high-yield synthesis of spiro-quinolines. Similarly, metal nanoparticles, such as those made of cobalt and copper, have been used as reusable catalysts for the Friedlander synthesis under mild, solvent-free conditions. These approaches not only offer environmental benefits but also often result in improved yields and simplified procedures.

| Green Methodology | Catalyst/Solvent System | Key Advantages |

| Ultrasound-Assisted Synthesis | SnCl₂·2H₂O in water | Short reaction time, easy product isolation, good to excellent yields. |

| Microwave Annulation | Carbon disulfide in various bases | Reduced energy consumption and reaction time. |

| Nanocatalysis | Zirconia/iron oxide magnetic nanoparticles (ZrO₂/Fe₃O₄-MNPs) | Reusable catalyst, high product yields, straightforward work-up. |

| Metal-Free Aerobic Reaction | Lithium chloride in dimethylacetamide | Avoids transition metals, uses oxygen as an oxidant, eco-friendly. |

| Synergistic Catalysis | Zirconocene dichloride and copper oxide in isopropanol/water | Eco-friendly catalyst and solvent system, excellent yields. |

Exploration of Novel Catalytic Systems for Complex Transformations

The functionalization of the quinoline ring is a critical area of research for creating new molecules with unique properties. Quinoline N-oxides, like 4,7-dichloroquinoline (B193633) 1-oxide, serve as versatile intermediates for these transformations, particularly through C-H bond activation. This strategy allows for the direct introduction of functional groups onto the quinoline scaffold, avoiding the need for pre-functionalized starting materials.

The exploration of novel catalytic systems is central to advancing these complex transformations:

Transition-Metal Catalysis: A wide range of transition metals, including palladium, copper, rhodium, and iridium, are used to catalyze the regioselective functionalization of quinoline N-oxides. For example, copper catalysts, such as CuBr, have been shown to be highly effective for the direct carbamoylation of quinoline N-oxides. Palladium-based catalysts are frequently used for C-H alkenylation reactions.

Site-Selectivity: A significant challenge in C-H functionalization is controlling where the new functional group attaches to the quinoline ring. The choice of metal catalyst and reaction conditions can direct the functionalization to specific positions, such as C2 or C8. For instance, while many palladium catalysts favor functionalization at the C2 position, gold-catalyzed reactions have been developed for highly selective C3-H functionalization of quinoline N-oxides with nucleophiles like indoles and anilines.

Metal-Free Catalysis: To further enhance the sustainability and cost-effectiveness of these transformations, metal-free catalytic systems are being investigated. For example, the C8–H functionalization of quinoline N-oxides with ynamides has been achieved using a Brønsted acid-catalyzed, metal-free intramolecular Friedel–Crafts-type reaction.

These advanced catalytic methods provide powerful tools for synthesizing a diverse array of functionalized quinoline derivatives, opening up new avenues for drug discovery and materials science.

| Catalytic System | Transformation Type | Position of Functionalization |

| Copper (CuBr) | Carbamoylation | C2 |

| Palladium (Pd(OAc)₂) | Heteroarylation with indoles | C2 |

| Gold | C-C and C-N coupling with indoles/anilines | C3 |

| Metal-Free (Brønsted acid) | Functionalization with ynamides | C8 |

Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of chemical reactions, including the synthesis of complex molecules like quinoline derivatives. These computational tools can analyze vast datasets of chemical information to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways, thereby accelerating the research and development process.

Key applications of AI and ML in this domain include:

Reaction Prediction: AI models, particularly neural networks, can be trained on extensive databases of known chemical reactions to predict the products of new reactions with high accuracy.

Condition Optimization: ML algorithms can rapidly identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize product yield and selectivity. This is achieved by building models that correlate reaction parameters with outcomes, significantly reducing the need for laborious trial-and-error experimentation. Active learning approaches allow the algorithm to suggest the most informative experiments to perform next, leading to efficient optimization with minimal data.

Retrosynthetic Analysis: AI-powered tools can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors to design efficient synthesis routes. This helps chemists devise more practical and cost-effective manufacturing processes.

Flowchart Generation: To make the predictions of ML models more understandable to chemists, frameworks are being developed to generate chemical reactivity flowcharts. These flowcharts can help researchers interpret why a model makes a particular prediction and understand the chemical patterns governing reactivity.

Designing Advanced Organic Materials Precursors based on Functionalized Quinoline Systems

The unique electronic and structural properties of the quinoline scaffold make it a valuable building block for advanced organic materials. Functionalized quinoline systems, including N-oxide derivatives, are being explored as precursors for a range of materials with applications in electronics, photonics, and sensing.

The versatility of the quinoline ring allows for fine-tuning of its properties through chemical modification. The introduction of different functional groups at various positions can alter the molecule's fluorescence, conductivity, and ability to self-assemble. This tunability is crucial for designing materials with specific, targeted functionalities.

Emerging research in this area includes:

Organic Electronics: Quinoline derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their aromatic structure provides good charge transport capabilities, which can be modulated through functionalization.

Sensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions and other analytes. This property is being exploited to develop fluorescent chemosensors, where a change in fluorescence signals the presence of a specific substance.

Ligands in Organometallic Catalysis: Beyond materials, the quinoline scaffold is widely used as a ligand in organometallic catalysis. The ability to precisely functionalize the quinoline core allows for the design of ligands that can control the activity and selectivity of metal catalysts in a wide range of chemical reactions.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 4,7-dichloroquinoline 1-oxide, and how can purity be ensured during synthesis?

- Methodology : The compound is synthesized via hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using 10% NaOH, followed by decarboxylation and chlorination with phosphorus oxychloride (POCl₃) . To ensure purity, column chromatography (e.g., petroleum ether:ethyl acetate = 8:1 v/v) is recommended, with purity validation via reversed-phase HPLC (≥98% by HPLC) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- UV/Visible spectroscopy : Provides absorption maxima for electronic transitions, with data available in NIST reference databases .

- ¹H NMR : Key peaks include aromatic protons (δ 8.57–7.32 ppm) and methoxy groups (δ ~4.0 ppm) in derivatives, aiding in substituent identification .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯Cl) and planar quinoline ring geometry .

Q. How should experimental protocols be documented to ensure reproducibility?

- Methodology : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Detail reaction conditions (temperature, solvent ratios, catalyst amounts) in the main text.

- Include supplementary data (e.g., HPLC chromatograms, NMR spectra) for peer validation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

- Methodology :

- Reaction stoichiometry : Excess POCl₃ (e.g., 6.4 equivalents) ensures complete chlorination of hydroxyl groups .

- Temperature control : Reflux conditions (e.g., 6 hours) balance reaction efficiency and decomposition risks .

- Post-synthetic analysis : Use LC-MS to identify byproducts (e.g., incomplete chlorination intermediates) and adjust purification steps .

Q. What strategies resolve contradictions in spectral data across different synthetic batches?

- Methodology :

- Error analysis : Quantify uncertainties in NMR integration (e.g., signal-to-noise ratios) and HPLC retention times .

- Comparative studies : Cross-validate results with independent techniques (e.g., compare X-ray crystallography data with computational DFT models) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Map HOMO/LUMO orbitals to predict sites for nucleophilic/electrophilic attacks .

- Experimental validation : Conduct Suzuki-Miyaura coupling with boronic acids, monitoring regioselectivity via LC-MS and ¹H NMR .

Data Management and Reporting

Q. What are best practices for presenting conflicting data in publications?

- Methodology :

- Clearly annotate outliers in tables (e.g., italicize anomalous melting points or spectral peaks).

- Discuss potential sources of error (e.g., solvent impurities, instrumental drift) in the "Experimental" section .

Q. How should researchers address discrepancies between experimental and computational results?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。